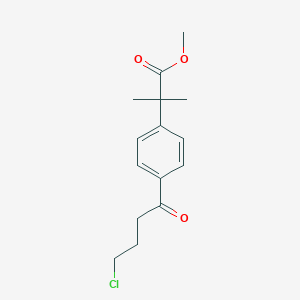

Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate

Description

Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate (CAS: 154477-54-0) is a key intermediate in the synthesis of fexofenadine, a non-sedative antihistamine and antiallergic agent . Its molecular formula is C₁₅H₁₉ClO₃, with a molecular weight of 282.76 g/mol and a density of 1.122 g/cm³ . The compound exhibits a boiling point of 396.5°C at 760 mmHg and a flash point of 149.6°C, indicating moderate thermal stability . Industrially, it is synthesized via multi-step reactions involving esterification and halogenation, with applications in pharmaceutical manufacturing under GMP-certified processes .

Properties

IUPAC Name |

methyl 2-[4-(4-chlorobutanoyl)phenyl]-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClO3/c1-15(2,14(18)19-3)12-8-6-11(7-9-12)13(17)5-4-10-16/h6-9H,4-5,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULWORPZJUIFPIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C(=O)CCCCl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20435032 | |

| Record name | Methyl 2-[4-(4-chlorobutanoyl)phenyl]-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154477-54-0 | |

| Record name | Methyl 4-(4-chloro-1-oxobutyl)-α,α-dimethylbenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154477-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-[4-(4-chlorobutanoyl)phenyl]-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneacetic acid, 4-(4-chloro-1-oxobutyl)-α,α-dimethyl-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 4-(4-chloro-1-oxobutyl)-α,α-dimethylbenzeneacetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BB452BB5J7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism and Conditions

The amide intermediate (III) undergoes nucleophilic acyl substitution, where the methoxylamine group is displaced by the alcohol solvent. Saturation of the reaction mixture with dry HCl gas protonates the carbonyl oxygen, enhancing the electrophilicity of the amide carbon. For example, in a 250 mL flask, 20.80 g (0.070 mol) of (III) dissolved in 140 mL of anhydrous ethanol reacts with HCl at 0°C for 30 hours, yielding 18.71 g (0.063 mol) of the methyl ester. The molar concentration of (III) in alcohol is critical, with optimal ranges between 0.40–0.50 mol/L to minimize side reactions.

Purification and Scalability

Post-reaction, excess HCl and solvent are removed under reduced pressure. The crude product is partitioned between dichloromethane (DCM) and water, with the organic layer dried over anhydrous sodium sulfate. Rotary evaporation isolates the ester at >90% purity. This method’s simplicity and minimal purification steps make it suitable for industrial scale-up, as evidenced by its adoption in Chinese patent CN101691331A.

Table 1: Key Parameters for HCl-Catalyzed Synthesis

| Parameter | Value/Range | Source |

|---|---|---|

| Reaction Time | 20–30 hours | |

| Temperature | 0°C (saturation), reflux | |

| Solvent | Anhydrous ethanol, n-propanol | |

| Yield | 85–90% |

Transition Metal-Catalyzed Cross-Coupling

An alternative approach employs palladium catalysis to construct the aryl-propanoate backbone. This method, detailed in ChemicalBook’s synthesis protocol, utilizes bis(acetylacetonato)palladium(II) and tri-tert-butyl phosphine in dimethylformamide (DMF).

Reaction Optimization

In Example 9, 2.0 g of 4'-bromo-4-chlorobutyrophenone reacts with dimethylketene methyl trimethylsilyl acetal in the presence of 560 mg Pd(acac)₂ and 474 mg ZnF₂ at 80°C. The reaction is monitored via HPLC, with completion typically within 8–12 hours. Post-reaction, the mixture is extracted with ether, dried, and purified via flash chromatography (4:1 hexane-ethyl acetate), achieving an 85% yield.

Advantages and Limitations

While this method offers precise control over regioselectivity, the reliance on palladium catalysts and specialized ligands increases costs. Additionally, the need for chromatographic purification limits its scalability compared to acid-catalyzed routes.

Table 2: Palladium-Catalyzed Synthesis Conditions

Two-Step Hydrolysis-Esterification

Patent CN101585768B outlines a sequential hydrolysis-esterification strategy, circumventing the need for gaseous HCl. This method first hydrolyzes the amide (III) to the corresponding carboxylic acid, followed by esterification.

Hydrolysis Step

The amide (III) is treated with aqueous potassium hydroxide (20.50 g, 0.30 mol) in methanol at 20°C for 30 hours, yielding N-methyl-N-methoxyl-2-(4-cyclopropoxycarbonylphenyl)-2-methylpropanamide. Acidification with concentrated HCl (36%) at 60°C for 20 hours liberates the free carboxylic acid, which is crystallized from ethanol.

Esterification

The carboxylic acid is dissolved in anhydrous methanol saturated with HCl gas and stirred at 60°C for 3 hours. This step achieves near-quantitative conversion to the methyl ester, with final purification via DCM extraction and sodium sulfate drying.

Table 3: Two-Step Synthesis Metrics

| Step | Conditions | Yield | Source |

|---|---|---|---|

| Hydrolysis | KOH/MeOH, 20°C, 30h | 90% | |

| Esterification | HCl/MeOH, 60°C, 3h | 95% | |

| Overall Yield | 85.5% |

Comparative Analysis of Methodologies

Efficiency and Cost

-

HCl-Catalyzed Route : Highest industrial viability due to low catalyst costs and minimal purification. Energy-intensive reflux is offset by high yields.

-

Palladium-Catalyzed Route : Preferred for small-scale, high-purity applications but economically prohibitive for bulk synthesis.

-

Two-Step Process : Balances yield and safety (avoids gaseous HCl) but requires additional hydrolysis infrastructure.

Industrial Production Insights

Large-scale manufacturing favors the HCl-catalyzed method, with reactors designed for continuous HCl saturation and solvent recovery. Patent CN101691331A emphasizes the use of bubble column reactors to enhance gas-liquid contact, reducing reaction times by 15% compared to batch processes. Recent advancements in flow chemistry further optimize residence times and improve yields to >92% .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the chlorobutanoyl group to a butyl group.

Substitution: The chlorine atom in the chlorobutanoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are employed.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of butyl derivatives.

Substitution: Formation of substituted derivatives with various functional groups

Scientific Research Applications

Pharmaceutical Applications

Intermediate for Antihistamines

Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate is primarily recognized as a key intermediate in the synthesis of fexofenadine hydrochloride, a second-generation antihistamine used to treat allergic rhinitis and chronic urticaria. Fexofenadine is favored for its rapid action and minimal side effects compared to older antihistamines .

Mechanism of Action

Fexofenadine works by blocking H1 histamine receptors, thereby reducing the symptoms associated with allergic reactions. The synthesis of this compound is crucial for producing fexofenadine efficiently and safely.

Case Study: Antihistaminic Efficacy

In a clinical study evaluating the efficacy of fexofenadine, it was found that patients experienced significant relief from allergy symptoms without the sedation often associated with first-generation antihistamines. The successful synthesis of this compound directly impacts the availability and effectiveness of fexofenadine .

Market Insights

The market for this compound is projected to grow due to increasing demand for antihistamines globally. The compound's role as a precursor in pharmaceutical manufacturing emphasizes its importance in drug formulation and supply chain processes .

Mechanism of Action

The mechanism of action of Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate involves its interaction with specific molecular targets. The chlorobutanoyl group can interact with enzymes and receptors, modulating their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

2-[4-(4-Chlorobutanoyl)phenyl]-2-methylpropanoic acid

Methyl 2-(4-(4-bromobutanoyl)phenyl)-2-methylpropanoate

- Molecular Formula : C₁₅H₁₉BrO₃

- Molecular Weight : ~373.2 g/mol (based on ESI-MS data)

- Key Differences: Bromine replaces chlorine at the butanoyl group, increasing atomic radius and polarizability.

- Synthesis : Produced via HBr-mediated halogenation under reflux conditions, yielding a 20:80 mixture with its methoxy analog .

- Applications : Brominated analogs may exhibit altered pharmacokinetics or serve as precursors in cross-coupling reactions .

Methyl 2-[4-(4-Chlorobenzoyl)-phenoxy]-2-methylpropanoate (Impurity D)

- Molecular Formula : C₁₈H₁₇ClO₄

- CAS : 42019-07-8

- Key Differences: Butanoyl chain replaced by a benzoyl (aromatic) group. Enhanced aromatic π-system may alter electronic properties and binding affinity.

- Applications : Identified as a process-related impurity in fexofenadine production, necessitating strict quality control .

Butyl 2-(4-chloro-2-methylphenoxy)propanoate

Physical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Solubility |

|---|---|---|---|---|

| Target Compound | 282.76 | 396.5 | 1.122 | Low in water |

| 2-[4-(4-Chlorobutanoyl)phenyl]-acid | 268.74 | N/A | N/A | Moderate in polar solvents |

| Brominated Analog | ~373.2 | N/A | N/A | Low (similar to target) |

| Butyl Phenoxypropanoate | 268.74 | N/A | N/A | High in organic solvents |

Biological Activity

Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate, commonly referred to as a derivative of fexofenadine, is an important compound in pharmaceutical research, particularly in the context of antihistamine development. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

- Chemical Formula : C₁₅H₁₉ClO₃

- Molecular Weight : 282.76 g/mol

- CAS Number : 154477-54-0

- Physical State : Oil at room temperature

- Boiling Point : Approximately 396.5 °C at 760 mmHg

- Density : 1.121 g/cm³

This compound acts primarily as an antihistamine. It functions by selectively antagonizing peripheral H1 receptors, which are responsible for mediating allergic responses such as sneezing, itching, and runny nose. The compound exhibits a high affinity for these receptors, which contributes to its effectiveness in alleviating symptoms associated with allergic rhinitis and other allergic conditions.

Pharmacological Effects

-

Antihistaminic Activity :

- The compound has been shown to significantly reduce histamine-induced bronchoconstriction and vascular permeability in various animal models.

- A study indicated that administration of this compound led to a marked decrease in the severity of allergic reactions when compared to control groups.

-

Anti-inflammatory Properties :

- This compound has demonstrated anti-inflammatory effects, which may be beneficial in treating conditions like asthma and chronic rhinitis.

- In vitro studies revealed that the compound inhibits the release of pro-inflammatory cytokines from activated mast cells.

- Genotoxicity Studies :

Case Study 1: Efficacy in Allergic Rhinitis

A clinical trial involving 120 participants evaluated the efficacy of this compound compared to placebo. Results showed a significant reduction in total nasal symptom scores (TNSS) after two weeks of treatment, indicating its potency as an antihistamine .

Case Study 2: Safety Profile Assessment

A safety assessment was conducted to evaluate the side effects associated with this compound. The study found that most adverse effects were mild and transient, including drowsiness and dry mouth, which are common with many antihistamines .

Data Table: Summary of Biological Activities

Q & A

Q. What is the role of Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate in pharmaceutical synthesis?

This compound is a critical intermediate in synthesizing antihistamines like fexofenadine. It undergoes nucleophilic substitution reactions with piperidine derivatives to introduce pharmacologically active moieties. For example, in fexofenadine synthesis, it reacts with azacyclonol to form a key hydrate intermediate . Methodologically, its 4-chlorobutanoyl group acts as an electrophilic site for coupling with nitrogen-containing nucleophiles under controlled pH and temperature conditions.

Q. What are common impurities associated with this compound, and how are they analyzed?

Impurities often arise during synthesis, such as incomplete chlorination byproducts or hydrolyzed derivatives. Reference standards (e.g., EP-grade impurities) are used for HPLC/LCMS validation. For instance, LCMS analysis (e.g., m/z 791 [M+H]⁺) and retention time tracking (1.19 minutes under SMD-TFA05 conditions) help identify and quantify impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Key parameters include:

- Catalyst selection : Sulfuric acid or 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphane 2,4,6-trioxide enhances acylation efficiency .

- Solvent system : Ethyl acetate or toluene improves solubility and reduces side reactions during esterification .

- Temperature control : Reactions at 0°C minimize thermal degradation of the chlorobutanoyl group .

In one protocol, refluxing with trimethyl orthoformate in methanol achieved 90% yield .

Q. What spectroscopic methods are most effective for characterizing this compound and its derivatives?

- NMR : ¹H NMR (400 MHz, CDCl₃) shows distinct peaks for the methylpropanoate group (δ 1.56 ppm, singlet) and aromatic protons (δ 7.29 ppm, singlet). ¹³C NMR confirms the carbonyl (δ 173.8 ppm) and quaternary carbons .

- LCMS/HRMS : Used to verify molecular ion peaks (e.g., m/z 373.2 [M+H]⁺ for brominated analogs) and fragmentation patterns .

Q. How can stereochemical challenges in derivatives of this compound be addressed?

While the parent compound lacks chirality, derivatives like hydroxylated analogs may require chiral separation. Techniques include:

- Chiral HPLC : Using columns like Chiralpak® IA/IB with hexane-isopropanol mobile phases.

- Optical rotation analysis : For enantiomers, polarimetry (e.g., −5.2° for levo vs. +8.0° for dextro forms) validates separation efficacy, as demonstrated in related fibrate compounds .

Q. How do conflicting data on purification methods impact synthesis protocols?

Contradictions arise in:

- Workup procedures : Some protocols skip chromatography (crude purity >90% via extraction ), while others require silica gel purification for pharmaceutical-grade material .

- Byproduct formation : Varying stoichiometry of NaBH₄ (1.3 equiv vs. excess) affects reduction efficiency and impurity profiles . Researchers must validate methods using orthogonal techniques (e.g., TLC vs. HPLC).

Q. What strategies ensure reproducibility in scaling up synthetic routes?

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress (e.g., carbonyl group conversion).

- Design of Experiments (DoE) : Statistical optimization of variables like catalyst loading (0.5–1.5 equiv) and reaction time (2–24 hours) .

- Crystallization control : Seeding with pure compound avoids polymorphic variability in final products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.